molecular formula C17H10O3 B11761734 5-((4-Formylphenyl)ethynyl)isophthalaldehyde

5-((4-Formylphenyl)ethynyl)isophthalaldehyde

Cat. No.: B11761734
M. Wt: 262.26 g/mol
InChI Key: BWASYAXPQQBPGJ-UHFFFAOYSA-N
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Description

5-((4-Formylphenyl)ethynyl)isophthalaldehyde is an organic compound with the molecular formula C₁₇H₁₀O₃ and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of both formyl and ethynyl groups attached to an isophthalaldehyde core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Formylphenyl)ethynyl)isophthalaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 5-iodoisophthalaldehyde and 4-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-((4-Formylphenyl)ethynyl)isophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-((4-Carboxyphenyl)ethynyl)isophthalic acid.

    Reduction: 5-((4-Hydroxyphenyl)ethynyl)isophthalaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((4-Formylphenyl)ethynyl)isophthalaldehyde is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-((4-Formylphenyl)ethynyl)isophthalaldehyde depends on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These reactions allow the compound to interact with various molecular targets, such as enzymes and receptors, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Formylphenyl)ethynyl)benzene-1,3-dicarbaldehyde
  • 5-((4-Formylphenyl)ethynyl)benzene-1,3-dicarboxylic acid

Uniqueness

5-((4-Formylphenyl)ethynyl)isophthalaldehyde is unique due to the presence of both formyl and ethynyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and materials science .

Properties

Molecular Formula

C17H10O3

Molecular Weight

262.26 g/mol

IUPAC Name

5-[2-(4-formylphenyl)ethynyl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C17H10O3/c18-10-14-4-1-13(2-5-14)3-6-15-7-16(11-19)9-17(8-15)12-20/h1-2,4-5,7-12H

InChI Key

BWASYAXPQQBPGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=CC(=C2)C=O)C=O

Origin of Product

United States

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